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Compound of Interest

Compound Name: Methyl 4-bromo-6-chloropicolinate

Cat. No.: B573000

An In-depth Technical Guide to Methyl 4-bromo-
6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-6-chloropicolinate is a halogenated pyridine derivative that serves as a
versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine
atom at the 4-position, a chlorine atom at the 6-position, and a methyl ester at the 2-position,
offers multiple reactive sites for the construction of complex molecular architectures. This guide
provides a comprehensive review of the synthesis, chemical properties, and key reactions of
Methyl 4-bromo-6-chloropicolinate, with a focus on its applications in medicinal chemistry
and agrochemical research. Detailed experimental protocols for its synthesis and subsequent
transformations are provided, alongside a summary of its known physical and spectral data.

Introduction

Halogenated pyridines are a critical class of building blocks in the development of
pharmaceuticals and agrochemicals. The strategic placement of halogen atoms on the pyridine
ring allows for selective functionalization through various cross-coupling and substitution
reactions. Methyl 4-bromo-6-chloropicolinate, with its distinct arrangement of bromo, chloro,
and methyl ester functionalities, is a valuable synthon for introducing the picolinate scaffold into
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target molecules. The differential reactivity of the C-Br and C-Cl bonds, with the former being
more susceptible to oxidative addition in palladium-catalyzed reactions, enables sequential and
site-selective modifications. This technical guide aims to consolidate the available information
on Methyl 4-bromo-6-chloropicolinate, providing a practical resource for researchers utilizing
this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the known physical and chemical properties of Methyl 4-bromo-6-
chloropicolinate is presented in the table below. It is important to note that while some data is
experimentally derived, other values are predicted based on computational models and should
be considered as such.

Property Value Source
Molecular Formula C7HsBrCINO:2

Molecular Weight 250.48 g/mol

CAS Number 1206249-86-6

Appearance Solid (predicted)

Boiling Point 327.0 £ 37.0 °C (Predicted) [1]
Density 1.684 g/cm3 (Predicted) [1]
Storage Temperature 2-8°C [1]

Synthesis of Methyl 4-bromo-6-chloropicolinate

The synthesis of Methyl 4-bromo-6-chloropicolinate is typically achieved through a two-step
process starting from 2,4-dihydroxy-6-picoline. The first step involves the synthesis of the key
intermediate, 4-bromo-6-chloropicolinic acid, followed by esterification to yield the final product.

Synthesis of 4-bromo-6-chloropicolinic acid

A patented method describes the synthesis of 4-bromo-6-chloropicolinic acid from 2,4-
dihydroxy-6-picoline.[2] This process involves a two-step substitution reaction.
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2,4-dihydroxy-6-picoline

POBr3, DMF, 110°C

2-hydroxy-4-bromo-6-methylpyridine

POCl3, Toluene

4-bromo-2-chloro-6-methylpyridine

Oxidation (e.g., KMnQOa)

4-bromo-6-chloropicolinic acid

Click to download full resolution via product page
Caption: Synthetic pathway for 4-bromo-6-chloropicolinic acid.
Experimental Protocol:

o Step 1: Synthesis of 2-hydroxy-4-bromo-6-methylpyridine. To a solution of 2,4-dihydroxy-6-
picoline (12.5 g) in N,N-dimethylformamide (DMF, 50 mL) in a three-necked flask equipped
with a stirrer and cooled in an ice-water bath, phosphorus oxybromide (POBrs, 22.1 g) is
added.[2] The reaction mixture is then heated in an oil bath at 110°C for 1 hour.[2] After
cooling to 30°C, water (60 mL) is added, and the pH is adjusted to 7 with sodium carbonate,
leading to the precipitation of a solid. The solid is filtered, washed with cold ethanol (10 mL)
and diethyl ether (10 mL), and dried to afford 2-hydroxy-4-bromo-6-methylpyridine (Yield:
11.3 g, 78%).[2]

o Step 2: Synthesis of 4-bromo-2-chloro-6-methylpyridine. To a suspension of 2-hydroxy-4-
bromo-6-methylpyridine (5.64 g) in toluene (30 mL) in a three-necked flask cooled in an ice-
water bath, phosphorus oxychloride (POCIs, 7.7 g) is added. The reaction is then stirred at
an elevated temperature to complete the chlorination. The reaction mixture is worked up by
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careful quenching with water and neutralization, followed by extraction with an organic

solvent and purification.

o Step 3: Synthesis of 4-bromo-6-chloropicolinic acid. The 4-bromo-2-chloro-6-methylpyridine
is then oxidized to the corresponding carboxylic acid. This can be achieved using a strong
oxidizing agent such as potassium permanganate (KMnOa) in an appropriate solvent system.
The reaction progress is monitored by a suitable technique like thin-layer chromatography
(TLC). Upon completion, the reaction mixture is worked up to isolate the 4-bromo-6-
chloropicolinic acid.

Esterification to Methyl 4-bromo-6-chloropicolinate

The final step is the esterification of 4-bromo-6-chloropicolinic acid to its methyl ester. This is a
standard transformation in organic chemistry.

Experimental Protocol:

e To a solution of 4-bromo-6-chloropicolinic acid in methanol, a catalytic amount of a strong
acid, such as sulfuric acid (H2S0a4) or thionyl chloride (SOCIz2), is added. The reaction
mixture is then heated to reflux and stirred for several hours until the reaction is complete, as
monitored by TLC. After cooling to room temperature, the solvent is removed under reduced
pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed
with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid,
followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate,
filtered, and concentrated in vacuo to yield Methyl 4-bromo-6-chloropicolinate. The crude
product can be further purified by column chromatography on silica gel if necessary.

Chemical Reactions and Applications

Methyl 4-bromo-6-chloropicolinate is a valuable intermediate due to its potential for selective
functionalization at the C4 and C6 positions.

Cross-Coupling Reactions

The bromine atom at the 4-position is more reactive than the chlorine atom at the 6-position in
palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] This
allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C4 position.
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Methyl 4-bromo-6-chloropicolinate R-B(OH)2 Pd catalyst, Base
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Methyl 4-R-6-chloropicolinate
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Caption: Suzuki-Miyaura coupling of Methyl 4-bromo-6-chloropicolinate.
General Experimental Protocol for Suzuki-Miyaura Coupling:

» To a reaction vessel containing Methyl 4-bromo-6-chloropicolinate, the corresponding
boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPhs)a or PdClz(dppf)
(typically 1-5 mol%), and a base such as K2COs, Cs2COs3, or KsPOa (2-3 equivalents) are
added. A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane,
toluene, or DMF) and water, is used. The reaction mixture is degassed and then heated
under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to
120°C until the starting material is consumed (monitored by TLC or LC-MS). After cooling,
the reaction is diluted with water and extracted with an organic solvent. The combined
organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated. The crude product is then purified by column chromatography.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position can undergo nucleophilic aromatic substitution (SnAr) with
various nucleophiles, such as amines, alcohols, and thiols. This reaction is typically performed
at elevated temperatures.

Methyl 4-bromo-6-chloropicolinate Nu-H Base, Heat

'

Methyl 4-bromo-6-(INu)picolinate
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Caption: Nucleophilic aromatic substitution of Methyl 4-bromo-6-chloropicolinate.
General Experimental Protocol for Nucleophilic Aromatic Substitution:

o A mixture of Methyl 4-bromo-6-chloropicolinate, the nucleophile (1-2 equivalents), and a
base (e.g., K2COs, EtsN, or DIPEA) in a high-boiling polar aprotic solvent such as DMF,
DMSO, or NMP is heated at a temperature typically ranging from 100 to 150°C. The reaction
progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to
room temperature, diluted with water, and extracted with an organic solvent. The combined
organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure. The residue is then purified by column
chromatography to afford the desired product.

Spectral Data

Detailed experimental spectral data for Methyl 4-bromo-6-chloropicolinate is not readily
available in the public domain. The following are predicted spectral data based on its structure.

Spectral Data Predicted Values

Chemical shifts for the two aromatic protons are

expected in the aromatic region (6 7.0-8.5 ppm).
'H NMR p gion ( ppm)

The methyl ester protons would appear as a

singlet around & 3.9-4.0 ppm.

The carbon spectrum would show signals for the

pyridine ring carbons, the carbonyl carbon of the
13C NMR ester, and the methyl carbon of the ester. The

carbons attached to the halogens would be

significantly influenced by their electronegativity.

The mass spectrum would show a molecular ion

peak corresponding to the molecular weight of
Mass Spectrometry the compound, with a characteristic isotopic

pattern due to the presence of bromine and

chlorine.
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Conclusion

Methyl 4-bromo-6-chloropicolinate is a highly functionalized building block with significant
potential in the synthesis of novel compounds for pharmaceutical and agrochemical
applications. Its differential reactivity at the C4 and C6 positions allows for a range of selective
chemical transformations. This guide has provided a comprehensive overview of its synthesis,
properties, and key reactions, including detailed experimental protocols. While a lack of
extensive publicly available experimental data necessitates some reliance on predicted values
and analogies to similar compounds, this document serves as a valuable starting point for
researchers interested in utilizing this versatile intermediate. Further investigation into its
reactivity and the full characterization of its physical and spectral properties will undoubtedly
expand its utility in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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